3-Bromo-6-methoxy-2-methylbenzaldehyde
Overview
Scientific Research Applications
Synthesis and Chemical Transformations
Bromination Reactions and Derivatives Formation : Bromination of hydroxybenzaldehydes can result in various brominated derivatives, as demonstrated in studies where bromination led to the formation of different bromo-hydroxybenzaldehydes (Otterlo et al., 2004). Similarly, various brominated benzaldehyde derivatives have been synthesized from different precursors (Chen Bing-he, 2008).
Formation of Complex Organic Compounds : The synthesis of complex organic molecules often involves brominated benzaldehyde derivatives as intermediates. For instance, the creation of complex isoxazol compounds used in biomedical applications has been explored, using bromophenyl derivatives as intermediates (Y. E. Ryzhkova et al., 2020).
Potential Biological and Medicinal Applications
Antioxidant Activity : Brominated benzaldehyde derivatives have been evaluated for their antioxidant properties. A study synthesized and assessed the antioxidant activity of 3-bromo-4-hydroxy-5-methoxybenzaldehyde and related compounds, showing potential in this area (Chairul Rijal et al., 2022).
Cytotoxicity Studies for Cancer Treatment : Schiff bases derived from bromobenzaldehyde and their derivatives have been tested for cytotoxicity against breast cancer cells, indicating potential for future drug development (Mohammed Hekmat Azzawi & M. Hussein, 2022).
Spectroscopic Analysis and Chemical Characterization : Spectroscopic studies, such as FT-IR and NMR, have been conducted on brominated benzaldehyde derivatives to understand their chemical properties and reactivity, which is crucial for their application in various fields (V. Balachandran et al., 2013).
Structural Studies for Material Science : X-ray crystallography and other structural analysis techniques have been employed to elucidate the structures of bromobenzaldehyde derivatives, contributing to material science and molecular engineering (Guo-Biao Cao, 2009).
Safety and Hazards
properties
IUPAC Name |
3-bromo-6-methoxy-2-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXNJPWLQZECQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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